3-(Piperidin-4-yloxy)pyridine dihydrochloride

Description

Nomenclature and Structural Classification

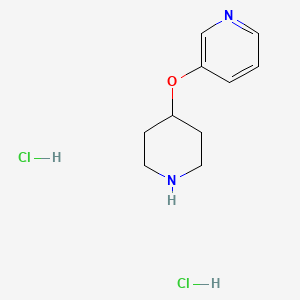

IUPAC Name: 3-(Piperidin-4-yloxy)pyridine dihydrochloride

Synonyms:

- 3-(4-Piperidinyloxy)pyridine dihydrochloride

- Pyridine, 3-(4-piperidinyloxy)-, dihydrochloride (1:2)

Structural Features:

- Pyridine Core: A six-membered aromatic ring with one nitrogen atom at position 2, contributing to its planar, electron-deficient structure.

- Piperidine Moiety: A six-membered saturated amine ring with one nitrogen atom, adopting a chair conformation in its most stable state.

- Ether Linkage: The oxygen atom bridging the pyridine and piperidine rings enables rotational flexibility while maintaining stability.

| Structural Component | Description | Functional Role |

|---|---|---|

| Pyridine Ring | Aromatic, electron-deficient | Enhances electrophilic reactivity |

| Piperidine Ring | Aliphatic, saturated amine | Provides steric bulk, hydrogen-bonding capacity |

| Ether Bridge | Oxygen linkage | Facilitates conformational mobility |

Historical Context and Development

The synthesis of this compound builds on advancements in heterocyclic chemistry and piperidine production. Piperidine itself was first synthesized in the mid-19th century through the hydrogenation of pyridine, while pyridine derivatives gained prominence in pharmaceuticals during the 20th century. The development of the dihydrochloride salt form reflects efforts to improve solubility and stability for industrial applications.

Chemical Registry Information and Identifiers

Key Identifiers:

Position in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry as a bis-heterocyclic compound combining aromatic and aliphatic rings.

Classification:

- Pyridine Component: Classified as an aromatic heterocycle with six π-electrons, adhering to Hückel’s 4n+2 rule.

- Piperidine Component: A saturated six-membered amine ring, categorized under aliphatic heterocycles.

Comparative Analysis with Related Compounds:

Applications and Research Significance

The compound’s dual heterocyclic structure enables diverse applications in pharmaceuticals, materials science, and biochemical research.

Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing drugs targeting neurological disorders. Its piperidine moiety facilitates interactions with GPCRs and ion channels, while the pyridine ring enhances metabolic stability.

Biochemical Research

In enzyme inhibition studies, the compound’s ether linkage and nitrogen atoms enable hydrogen bonding with active sites, modulating enzyme kinetics. Its role in receptor binding assays is documented in neuropharmacology.

Material Science

The compound’s solubility in polar solvents and stability under acidic conditions make it suitable for polymer coatings and advanced material formulations.

Structural and Conformational Insights

Key Conformational Aspects:

- Piperidine Ring: Prefers a chair conformation with equatorial N–H bonds, stabilized by 0.72 kcal/mol over axial forms.

- Pyridine Ring: Planar geometry with sp² hybridization, directing electrophilic substitution at meta and para positions.

Electronic Properties:

- Pyridine: Electron-withdrawing nitrogen reduces ring reactivity compared to benzene.

- Piperidine: Electron-donating amine increases nucleophilicity at adjacent carbons.

Properties

IUPAC Name |

3-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUMGJCALZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629383 | |

| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310880-81-0 | |

| Record name | 3-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation via Mitsunobu Reaction

One reported method involves the Mitsunobu reaction, which is effective for coupling hydroxy groups with amines or alcohols under mild conditions:

- Step 1: Synthesis of 3-hydroxypyridine or a suitable hydroxy-substituted pyridine intermediate.

- Step 2: Reaction of this intermediate with tert-butyloxycarbonyl (Boc)-protected 4-piperidinemethanol in the presence of Mitsunobu reagents (triphenylphosphine and diethyl azodicarboxylate).

- Step 3: Deprotection of the Boc group under acidic conditions to yield the free 3-(piperidin-4-yloxy)pyridine.

- Step 4: Treatment with hydrochloric acid to form the dihydrochloride salt.

This method provides good regioselectivity and yields, as demonstrated in related pyrazine derivatives synthesis.

Nucleophilic Substitution with Piperidin-4-ol

An alternative approach involves direct nucleophilic substitution:

- Step 1: Use of 3-halopyridine (e.g., 3-chloropyridine) as the electrophilic substrate.

- Step 2: Reaction with piperidin-4-ol in the presence of a base such as potassium carbonate and catalytic potassium iodide in a solvent mixture of ethanol and water.

- Step 3: Heating under reflux to promote substitution of the halogen by the piperidin-4-yloxy group.

- Step 4: Isolation of the free base followed by acidification with hydrochloric acid to obtain the dihydrochloride salt.

This method is straightforward and scalable, yielding the target compound as a stable salt.

Salt Formation

The dihydrochloride salt is typically prepared by:

- Dissolving the free base in an appropriate solvent (e.g., methanol or ethanol).

- Adding concentrated hydrochloric acid dropwise under controlled temperature (0–20 °C).

- Stirring until complete salt formation and precipitation.

- Filtration and drying to obtain pure 3-(piperidin-4-yloxy)pyridine dihydrochloride.

Solubility and Stock Solution Preparation

For research and formulation purposes, stock solutions of this compound are prepared based on its solubility profile:

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.61 | 1.12 | 0.56 |

| 5 mg | 28.05 | 5.61 | 2.80 |

| 10 mg | 56.11 | 11.22 | 5.61 |

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations, ensuring complete dissolution at each step.

Research Findings and Optimization

- The Mitsunobu reaction route offers high selectivity and purity but requires careful handling of reagents and byproducts.

- Direct nucleophilic substitution is more cost-effective and suitable for large-scale synthesis.

- The choice of solvent and base critically affects the yield and purity; potassium carbonate and ethanol/water mixtures are preferred.

- Salt formation with hydrochloric acid enhances compound stability and solubility, facilitating biological assays and formulation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mitsunobu Alkylation | Boc-protected piperidin-4-methanol, Mitsunobu reagents | High regioselectivity, purity | Requires sensitive reagents, byproduct removal |

| Nucleophilic Substitution | 3-halopyridine, piperidin-4-ol, K2CO3, KI, EtOH/H2O | Simple, scalable, cost-effective | May require longer reaction times |

| Salt Formation | Concentrated HCl, methanol/ethanol | Improves solubility and stability | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyridine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of the piperidine or pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound featuring a piperidine ring linked to a pyridine moiety, with the molecular formula and a molecular weight of approximately 251.15 g/mol. It is a dihydrochloride salt, which enhances its solubility and bioavailability, making it suitable for various applications.

Potential Applications

While specific research on 3-(Piperidin-4-yloxy)-pyridine dihydrochloride is limited, its structure suggests several potential applications, particularly in pharmaceutical development. The compound's unique structure, combining a pyridine ring (commonly found in bioactive molecules) with a piperidine group (a prevalent scaffold in medicinal chemistry), makes it a candidate for researchers studying similar pyridine or piperidine derivatives.

Pharmaceutical Development

- Unique Structure The compound's unique structure makes it a candidate for pharmaceutical development.

- Biological Targets Researchers may explore the compound's potential interactions with biological targets or its role in medicinal chemistry.

- Medicinal Chemistry The piperidine group is a prevalent scaffold in medicinal chemistry.

Research Tool

- Reference Standard Chemical suppliers offer 3-(Piperidin-4-yloxy)-pyridine dihydrochloride for purchase as a research tool or reference standard.

- Pyridine and Piperidine Derivatives Useful for researchers studying similar pyridine or piperidine derivatives.

Interaction Studies

- Biological Targets this compound may interact with various biological targets.

Similar Compounds and Their Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Examples of similar compounds include:

- 2-(Piperidin-4-yloxy)ethanamine dihydrochloride

- 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride

- 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride

- 4-((1-Methylpiperidin-4-yl)oxy)aniline

These compounds illustrate modifications that influence biological activity and chemical properties while maintaining core structural elements similar to those found in this compound.

Heterocyclic Amines and Carcinogenicity

The pyridine moiety in this compound is a heterocyclic amine. Studies suggest that heterocyclic amines, including 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-MeIQx), and 2-amino-(1,6-dimethylfuro[3,2-e]imidazo[4,5-b])pyridine (IFP), are associated with carcinogenic activity . These compounds may undergo activation in breast tissue, potentially leading to breast cancer initiation .

Safety Assessment

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Pharmacological Activity

- For example, compound 41 in Chart 3 of shows a Ki value of 12 nM, highlighting the importance of the piperidine-pyridine scaffold in enzyme inhibition .

- 2-(Piperidin-4-yloxy)pyridine dihydrochloride (CAS: 313490-36-7) : A positional isomer with the piperidinyloxy group at the 2-position. This compound is similarly used in pharmaceutical synthesis but may exhibit altered binding affinities due to steric and electronic differences .

Structural and Physical Properties

Key Differentiators

Substituent Position : The 3-position substitution in the title compound contrasts with 2- or 6-position analogs, affecting steric interactions and electronic properties.

Functional Groups : Methoxy, methyl, or chlorine substituents alter solubility, stability, and target binding .

Salt Forms: Dihydrochloride salts enhance aqueous solubility compared to free bases or mono-salts .

Biological Activity

3-(Piperidin-4-yloxy)pyridine dihydrochloride (CAS No. 310880-81-0) is a chemical compound that has gained attention in various scientific fields due to its unique structural features and potential biological activities. The compound consists of a piperidine ring linked to a pyridine moiety via an ether bond, and its dihydrochloride form enhances its solubility and bioavailability, making it suitable for various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O·2HCl

- Molecular Weight : Approximately 251.15 g/mol

- Structural Features : The presence of the piperidinyl group at the 4-position of the pyridine ring contributes significantly to its chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate enzyme activity by binding to active sites, thus inhibiting or enhancing their function. This interaction is crucial in various therapeutic contexts, particularly in neurological disorders and cancer treatment .

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to those of the reference drug bleomycin .

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease. It shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter degradation .

Antimycobacterial Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) of related compounds were found to range from 0.5 to over 512 µg/mL, indicating a strong correlation between structural modifications and biological activity .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 0.5 | Strong |

| Compound B | 2 | Moderate |

| Compound C | >512 | Weak |

Interaction Studies

The interaction profile of this compound with biological targets has been explored using various assays. It has shown significant binding affinity towards certain receptors, which may explain its diverse pharmacological effects .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can provide insights into how modifications influence biological activity.

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(Piperidin-4-yloxy)ethanamine dihydrochloride | 0.75 | Contains an ethanamine substituent |

| 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] hydrochloride | 0.68 | Features a spirocyclic structure |

| 4-((1-Methylpiperidin-4-yl)oxy)aniline | 0.66 | Contains an aniline moiety |

These comparisons reveal how different substituents can affect the pharmacokinetic and pharmacodynamic profiles of compounds related to this compound.

Q & A

Q. What in vitro/in vivo models are suitable for assessing biological activity?

- Methodological Answer : Use HEK-293 cells transfected with GPCRs (e.g., serotonin receptors) for binding assays (IC determination). For in vivo PK/PD studies, administer 10 mg/kg intravenously in rodent models, with plasma sampling via LC-MS/MS. Adjust dosing based on logP (~1.3) to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.